

Spectroscopic characterization of 2-Quinoxalinethiol (NMR, IR, UV-Vis)

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Compound of Interest

Compound Name: *2-Quinoxalinethiol*

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Spectroscopic Profile of 2-Quinoxalinethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Quinoxalinethiol**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties, offering a foundational understanding for its identification, structural elucidation, and application in various scientific domains. A crucial aspect of **2-Quinoxalinethiol**'s chemistry is its existence in a tautomeric equilibrium between the thiol and thione forms, which profoundly influences its spectroscopic signatures.

Tautomerism of 2-Quinoxalinethiol

2-Quinoxalinethiol exists in a tautomeric equilibrium between the thiol form (**2-quinoxalinethiol**) and the thione form (quinoxaline-2(1H)-thione). The position of this equilibrium is highly dependent on the solvent and the physical state of the compound. In many common solvents, the thione form is the predominant species. This is a critical consideration when interpreting spectroscopic data, as the observed spectra are often a representation of the major tautomer present under the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-Quinoxalinethiol**. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the individual atoms.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-Quinoxalinethiol** (or its thione tautomer) displays characteristic signals for the aromatic protons of the quinoxaline ring system and the proton attached to the nitrogen or sulfur atom.

Table 1: ^1H NMR Spectral Data for **2-Quinoxalinethiol** (Thione form in DMSO-d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.5	Singlet (broad)	1H	N-H
~8.2	Doublet	1H	Aromatic C-H
~7.8	Doublet	1H	Aromatic C-H
~7.6	Triplet	1H	Aromatic C-H
~7.3	Triplet	1H	Aromatic C-H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ^{13}C NMR Spectral Data for Quinoxaline Derivatives (Reference Data)

Carbon Atom	Chemical Shift Range (δ , ppm)
C=S (Thione)	~170 - 190
Quaternary Carbons	~130 - 150
Aromatic C-H	~115 - 135

Note: Specific data for **2-Quinoxalinethiol** is not readily available and the provided ranges are based on general quinoxaline derivatives.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2-Quinoxalinethiol** will show characteristic absorption bands for N-H, C=S, C=N, and aromatic C-H vibrations, confirming the presence of the thione tautomer.

Table 3: Characteristic IR Absorption Bands for **2-Quinoxalinethiol** (Thione form)

Wavenumber (cm^{-1})	Intensity	Assignment
~3400	Medium	N-H stretch
~3100 - 3000	Medium to Weak	Aromatic C-H stretch
~1650	Strong	C=N stretch
~1200	Strong	C=S stretch
~750	Strong	Aromatic C-H bend (ortho-disubstituted)

Note: The S-H stretching band for the thiol form, typically appearing around $2550\text{-}2600\text{ cm}^{-1}$, is usually absent or very weak, indicating the predominance of the thione tautomer in the solid state.[\[2\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of **2-Quinoxalinethiol** is characterized by absorption bands in the UV and visible regions, arising from $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions within the aromatic system and the thione group.

Table 4: UV-Vis Absorption Maxima for Quinoxaline Derivatives

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)	Transition
Ethanol	~230, ~320, ~360	-	$\pi \rightarrow \pi$
Chloroform	~235, ~325, ~365	-	$\pi \rightarrow \pi$

Note: The exact absorption maxima and molar absorptivities are dependent on the solvent.^[3] ^[4] The presence of the thione group can lead to a bathochromic (red) shift compared to the parent quinoxaline molecule.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol.^[5]

- Sample Preparation: Weigh 5-25 mg of the **2-Quinoxalinethiol** sample for ^1H NMR and 50-100 mg for ^{13}C NMR.^[5]
- Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves the sample.^[5]
- Sample Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Data Acquisition: Record the ^1H and ^{13}C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR.

- Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy Protocol.[6]

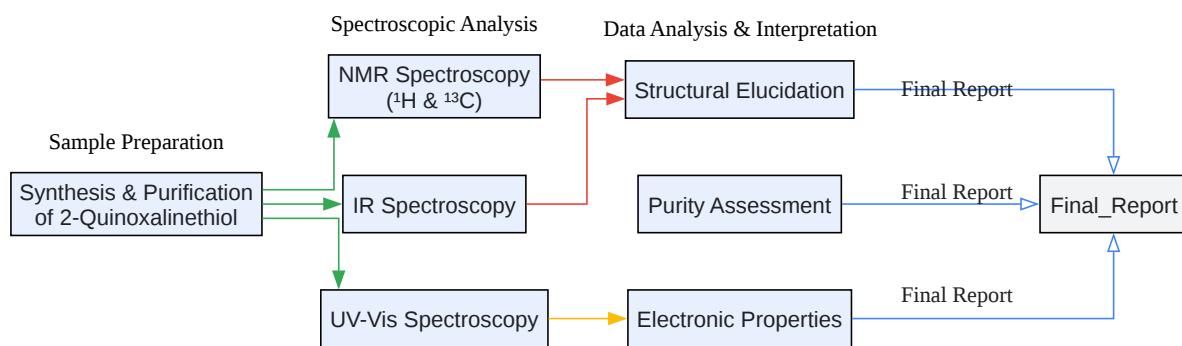
- Sample Preparation (Solid): For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For KBr pellets, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
- Sample Preparation (Liquid): For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[6]
- Background Spectrum: Record a background spectrum of the empty sample holder (for ATR) or the pure KBr pellet.
- Sample Spectrum: Record the IR spectrum of the sample.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy Protocol.[7][8]

- Solvent Selection: Choose a UV-grade solvent that is transparent in the wavelength range of interest (e.g., ethanol, methanol, chloroform).[7]
- Solution Preparation: Prepare a dilute solution of **2-Quinoxalinethiol** in the chosen solvent. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
- Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.[8]
- Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the UV-Vis spectrum.
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}) and, if the concentration is known, calculate the molar absorptivity (ϵ).

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Quinoxalinethiol**.



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Caption: General workflow for the spectroscopic characterization of **2-Quinoxalinethiol**.

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